molecular formula C18H18ClNO4 B2398885 [2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794741-33-5

[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2398885
CAS No.: 1794741-33-5
M. Wt: 347.8
InChI Key: UUHWRABWYGKQOE-UHFFFAOYSA-N
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Description

[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted aniline and a methoxyphenyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by high-pressure amination to yield 5-chloro-2-nitroaniline . This intermediate is then subjected to further reactions, including reduction and esterification, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert nitro groups to amines.

    Substitution: Halogen atoms can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, [2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications.

Properties

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-7-8-14(19)10-15(12)20-17(21)11-24-18(22)9-13-5-3-4-6-16(13)23-2/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHWRABWYGKQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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